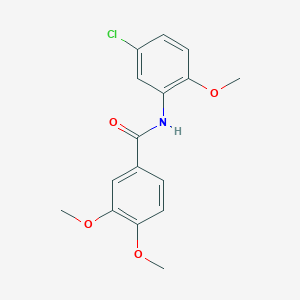![molecular formula C15H15ClN4O B5772837 N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, also known as CCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of carbonohydrazide and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. In addition, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal damage.
実験室実験の利点と制限
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well tolerated by cells and animals. However, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. One area of interest is the development of more potent and selective derivatives of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. Another area of interest is the study of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide in combination with other compounds, such as chemotherapeutic agents, to enhance their efficacy. Finally, the potential clinical applications of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide should be explored further, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is a promising compound for use in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are still many unanswered questions about the mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, its potential applications in cancer, inflammation, and neurodegenerative diseases make it an area of great interest for future research.
合成法
The synthesis of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide involves the reaction of 2-chlorobenzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then treated with benzyl bromide to form N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. This method has been shown to be effective in producing high yields of pure N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide.
科学的研究の応用
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others.
特性
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKRUQSBLDMN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)